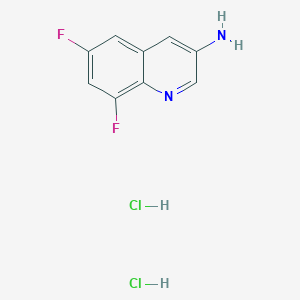
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is a chemical compound that belongs to the class of dibenzo thiepin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate typically involves the following steps:
Formation of the Dibenzo Thiepin Core: This can be achieved through a series of cyclization reactions starting from appropriate biphenyl precursors.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be done using reagents like hydroxyl radicals or specific oxidizing agents.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and acetate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Alcohols or reduced thiepin derivatives.
Substitution Products: Various substituted thiepin derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,e)thiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.
Acetate Derivatives: Compounds with acetate groups attached to different parts of the molecule.
Uniqueness
6-Hydroxydibenzo(b,e)thiepin-11(6H)-one acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Properties
CAS No. |
31689-73-3 |
|---|---|
Molecular Formula |
C16H12O3S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzothiepin-6-yl) acetate |
InChI |
InChI=1S/C16H12O3S/c1-10(17)19-16-12-7-3-2-6-11(12)15(18)13-8-4-5-9-14(13)20-16/h2-9,16H,1H3 |
InChI Key |
OCBVOCHRPOKVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)


![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)





![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)



